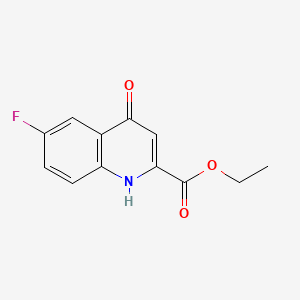

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a keto group at position 4, an ethyl ester at position 2, and a fluorine atom at position 6 on the quinoline scaffold. This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules, particularly fluoroquinolone antibiotics and kinase inhibitors. Its structural features, such as the electron-withdrawing fluorine atom and ester group, influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPYDFBYFAIPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625644 | |

| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103914-49-4, 16377-62-1 | |

| Record name | Ethyl 6-fluoro-4-hydroxy-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103914-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate under acidic conditions to form the quinoline core. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the cyclization process. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency of the production process, reducing the overall cost and time required for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

Medicine: It is investigated for its potential as an antimicrobial agent, particularly against bacterial strains resistant to conventional antibiotics.

Industry: The compound is used in the production of dyes and pigments, as well as in the development of new polymers with unique properties

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA gyrase-DNA complex, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation . This mechanism is similar to that of other fluoroquinolone antibiotics, which also target bacterial DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The quinoline core permits diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine, which may increase lipophilicity but reduce solubility .

- Ester Group Position : Ethyl esters at position 2 (target compound) versus position 3 (e.g., ) influence steric hindrance and hydrolysis rates, affecting prodrug activation .

- Aromatic vs. Aliphatic Substituents : A phenyl group at position 6 () lowers melting points compared to halogenated analogs, likely due to reduced crystallinity .

Antibacterial Activity

- 1,1-Dialkylpiperazinium Hybrids: Derivatives of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () exhibit dual mechanisms: fluoroquinolone-mediated DNA enzyme inhibition and membrane disruption via quaternary ammonium groups. These hybrids show enhanced activity against resistant strains .

Antidiabetic Potential

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate () was tested for hyperglycemia-related pathologies, indicating that fluorinated quinolines may modulate insulin resistance pathways .

Biological Activity

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic compound belonging to the fluoroquinolone class, known for its significant biological activity, particularly as an antibacterial agent. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

Molecular Formula : CHFNO

The compound features a quinoline ring structure with a carboxylate ester functional group. The presence of the fluorine atom at the 6-position enhances its biological activity, making it a focus of medicinal chemistry research.

Synthesis Methods

The synthesis of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves multi-step reactions. A common method includes:

-

Condensation Reaction :

- Reacting 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with ethyl iodide in the presence of a base (e.g., potassium carbonate).

- This nucleophilic substitution results in the formation of the ethyl ester derivative.

-

Hydrolysis :

- Under basic conditions, the compound can undergo hydrolysis to regenerate the corresponding carboxylic acid.

Biological Activity

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair.

Antibacterial Efficacy

Research has demonstrated that this compound shows efficacy against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 2 µg/mL |

| Klebsiella pneumoniae | 3 µg/mL |

| Bacillus cereus | 1 µg/mL |

These results indicate that ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has comparable activity to other fluoroquinolones like ciprofloxacin and norfloxacin.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

-

Cytotoxicity and Immunomodulatory Effects :

- Additional investigations into its cytotoxicity revealed potential immunomodulatory effects, suggesting broader applications in cancer treatment beyond its antibacterial properties.

Comparative Analysis

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate shares structural similarities with other fluoroquinolones but is distinguished by its specific carboxylate ester functionality. Below is a comparison table highlighting key features of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ciprofloxacin | Fluorine at position 6 | High potency against Gram-negative bacteria |

| Norfloxacin | Piperazine ring | Effective against urinary tract infections |

| Moxifloxacin | Enhanced activity via fluorination | Greater efficacy against anaerobic bacteria |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via keto-ester condensations or reductive cyclization of intermediates. For example, derivatives of similar quinolones are synthesized using reflux conditions in 1,4-dioxane with amines and aldehydes, optimized for time (5 hours) and temperature (110°C) to maximize yield . Regioselectivity is critical, as seen in tricyclic fluoroquinolone syntheses, where intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are used to ensure correct ring closure . Optimization often involves solvent screening (e.g., MeCN, DMF, EtOH) and monitoring ester hydrolysis under basic conditions .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its packing?

X-ray crystallography using programs like SHELX is standard for structural elucidation . Intermolecular interactions, such as C–H⋯O and C–H⋯Cl hydrogen bonds, dictate molecular packing. Graph set analysis (e.g., Etter’s formalism) helps characterize these interactions, which are crucial for understanding physicochemical stability and solubility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety Data Sheets (SDS) advise avoiding skin/eye contact and inhalation. Immediate flushing with water is required for exposure. Storage conditions include airtight containers in dry, ventilated areas to prevent electrostatic buildup . These protocols align with standard practices for handling reactive intermediates.

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the quinoline core be addressed?

Regioselectivity is achieved through strategic substitution and reaction design. For instance, introducing fluoro and ester groups at positions 6 and 2, respectively, directs subsequent reactions (e.g., nucleophilic attacks at position 7). Evidence from tricyclic derivatives highlights the importance of protecting groups and solvent polarity in controlling reaction pathways .

Q. What methodologies are used to evaluate the antibacterial activity of derivatives, and how do structural modifications enhance efficacy?

Derivatives are tested against Gram-positive/-negative strains using MIC (Minimum Inhibitory Concentration) assays. Hybrid compounds combining fluoroquinolone cores with quaternary ammonium groups (e.g., 1,1-dialkylpiperazinium) exhibit dual mechanisms: DNA gyrase inhibition and membrane destabilization . Biochemical assays (e.g., biofilm inhibition) further quantify antibiofilm activity .

Q. How do solvent and temperature variations impact the synthesis of amino acid derivatives from this compound?

Reactions with amines (e.g., 2-morpholinoethylamine) require polar aprotic solvents (e.g., DMF) at elevated temperatures to facilitate nucleophilic substitution. Hydrolysis of the ester group under basic conditions is a competing pathway, necessitating pH control . Kinetic studies using HPLC or NMR can resolve such contradictions .

Q. What strategies are employed for isotopic labeling or functional group transformations in fluoroquinolone derivatives?

Azido substitutions (e.g., using NaN₃ in DMSO at 100°C) enable click chemistry applications. Hydrolysis of tert-butyl groups under acidic conditions (e.g., HCl) is used to generate carboxylic acids, though stepwise protocols may be needed to avoid side reactions .

Q. How do hydrogen bonding patterns influence the drug-likeness of this compound?

Graph set analysis reveals motifs like R₂²(8) rings formed via N–H⋯O bonds, which enhance solubility and bioavailability. These interactions are mapped using crystallographic data and computational tools (e.g., Mercury CSD) to predict pharmacokinetic properties .

Methodological Notes

- Synthetic Optimization : Always screen solvents and catalysts (e.g., NaOMe in MeOH for esterifications) to balance reactivity and side reactions .

- Biological Testing : Include positive controls (e.g., ciprofloxacin) in antimicrobial assays to benchmark derivative activity .

- Data Analysis : Use SHELX for crystallographic refinement and Gaussian for hydrogen bond energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.